BAY 87-2243-d8
Description
Properties
Molecular Formula |
C₂₆H₁₈D₈F₃N₇O₂ |
|---|---|
Molecular Weight |
533.57 |
Synonyms |
1-Cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]-piperazine-d8 |
Origin of Product |
United States |
Molecular Mechanism of Action of Bay 87 2243
Direct Target Identification: Inhibition of Mitochondrial Complex I Activity
The primary molecular target of BAY 87-2243 is Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase. tocris.comcaymanchem.com This has been demonstrated in multiple studies where BAY 87-2243 was found to potently inhibit the activity of this complex. nih.govnih.gov Research has shown that BAY 87-2243 inhibits mitochondrial complex I with a half-maximal inhibitory concentration (IC50) of approximately 10 nM in isolated mitochondria. focusbiomolecules.com This inhibition is specific to Complex I, as the compound has been shown to have no effect on the activity of Mitochondrial Complex III. nih.govnih.gov The inhibitory action of BAY 87-2243 on Complex I disrupts the electron transport chain, a critical process for cellular respiration and energy production. frontiersin.org
Table 1: Inhibitory Activity of BAY 87-2243
| Target | IC50 Value | Cell Line/System |
|---|---|---|
| HIF-1 Reporter Gene | ~0.7 nM | HCT116luc |
| CA9 Protein Expression | ~2.0 nM | HCT116luc |
| Mitochondrial Complex I | ~10 nM | Isolated PC3 cell mitochondria |
| Mitochondrial Oxygen Consumption | ~10 nM | H460 cells |
This table summarizes the inhibitory concentrations of BAY 87-2243 on various cellular targets as reported in the literature. focusbiomolecules.commedchemexpress.com
Downstream Effects on Hypoxia-Inducible Factor-1 Alpha (HIF-1α) and Hypoxia-Inducible Factor-2 Alpha (HIF-2α) Protein Accumulation
A key consequence of Mitochondrial Complex I inhibition by BAY 87-2243 is the suppression of hypoxia-induced accumulation of HIF-1α and HIF-2α proteins. nih.govnih.govresearchgate.net Under hypoxic conditions, cancer cells typically stabilize these HIF-α subunits, which then translocate to the nucleus and activate the transcription of genes involved in processes like angiogenesis and glycolysis, promoting tumor survival. nih.gov BAY 87-2243 has been shown to dose-dependently inhibit the accumulation of both HIF-1α and HIF-2α proteins in hypoxic cancer cells, such as the H460 non-small cell lung cancer cell line. nih.govresearchgate.netresearchgate.net This effect has been observed at low nanomolar concentrations. nih.govresearchgate.net
Independence from Hypoxia Mimetics and Prolyl Hydroxylase Domain (PHD) Activity Modulation
The mechanism by which BAY 87-2243 reduces HIF-α protein levels is distinct from that of hypoxia mimetics like desferrioxamine and cobalt chloride. nih.govnih.gov These agents typically inhibit prolyl hydroxylase domain (PHD) enzymes, leading to HIF-α stabilization. However, BAY 87-2243 does not affect HIF-1α protein levels induced by these mimetics, indicating that its mode of action is independent of direct PHD inhibition. nih.govresearchgate.net Furthermore, biochemical assays have confirmed that BAY 87-2243 does not directly affect the activity of PHD2. nih.govresearchgate.net This suggests that the compound's effect on HIF-α is upstream of the PHD-mediated degradation pathway. nih.gov
Interplay with Von Hippel-Lindau (VHL) Protein in HIF Degradation
The degradation of HIF-α subunits is critically dependent on the Von Hippel-Lindau (VHL) tumor suppressor protein, which is a key component of an E3 ubiquitin ligase complex that targets hydroxylated HIF-α for proteasomal degradation. nih.govhaematologica.org The activity of BAY 87-2243 is reliant on a functional VHL-dependent degradation pathway. nih.gov In renal cell carcinoma (RCC4) cells that lack a functional VHL protein, BAY 87-2243 failed to reduce HIF-1α protein levels or inhibit the expression of HIF-1 target genes. nih.govresearchgate.net This finding underscores that the compound does not directly cause the degradation of HIF-α but rather prevents its accumulation under hypoxia, requiring the cellular machinery responsible for its normal degradation to be intact. nih.gov
Impact on Mitochondrial Oxygen Consumption and Cellular Adenosine (B11128) Triphosphate (ATP) Levels
As a direct inhibitor of Mitochondrial Complex I, BAY 87-2243 significantly impacts cellular bioenergetics. It has been shown to inhibit mitochondrial oxygen consumption with an IC50 value of approximately 10 nM. nih.gov This disruption of the electron transport chain leads to a reduction in total cellular levels of adenosine triphosphate (ATP), the primary energy currency of the cell. nih.govresearchgate.net The decrease in ATP levels is particularly evident under conditions of glucose depletion, where cells are more reliant on mitochondrial oxidative phosphorylation for energy generation. nih.govncats.ioresearchgate.net This reliance on glycolysis for survival in the presence of BAY 87-2243 highlights the compound's potent effect on mitochondrial respiration. nih.gov
Cellular and Subcellular Responses to Bay 87 2243 Treatment
Modulation of Hypoxia-Induced Gene Expression Profiles
BAY 87-2243 is a potent and selective inhibitor of the hypoxia-inducible factor-1 (HIF-1) pathway. medchemexpress.comselleckchem.com It has been shown to suppress the accumulation of HIF-1α and HIF-2α proteins under hypoxic conditions in various cancer cell lines. nih.govresearchgate.net This inhibitory effect on HIF protein stabilization leads to a subsequent reduction in the expression of a multitude of hypoxia-induced genes. nih.govncats.io
Regulation of Key HIF Target Genes (e.g., CA9, ADM, ANGPTL4, EGLN3)
The treatment of cancer cells with BAY 87-2243 results in a dose-dependent decrease in the mRNA expression of several key HIF-1 target genes. nih.gov In human non-small cell lung cancer (NSCLC) H460 cells cultured under hypoxic conditions, BAY 87-2243 effectively inhibits the expression of CA9, ADM, and ANGPTL4. nih.govresearchgate.net Similarly, in H460 xenograft models, oral administration of BAY 87-2243 leads to a significant reduction in the mRNA levels of CA9, ANGPTL4, and EGLN3. medchemexpress.comnih.gov This suppression of HIF target gene expression is a direct consequence of the reduced availability of HIF-1α protein for transcriptional activation. nih.govnih.gov
The inhibitory effect of BAY 87-2243 is specific to hypoxia-induced gene expression, as it does not affect the expression of genes that are not regulated by HIF-1 or hypoxia. nih.gov For instance, the expression of EGLN2 and HIF-1A itself, which are not primarily driven by hypoxic conditions, remains unaffected by the compound. medchemexpress.comnih.gov Furthermore, BAY 87-2243 does not inhibit HIF target gene expression in cells lacking a functional Von Hippel-Lindau (VHL) protein, indicating its mechanism of action is upstream of VHL-mediated degradation of HIF-1α. nih.govnih.govaacrjournals.org
Table 1: Effect of BAY 87-2243 on HIF Target Gene Expression in H460 Cells
| Gene | Function | Effect of BAY 87-2243 Treatment (Hypoxia) | Reference |
|---|---|---|---|
| CA9 | Carbonic Anhydrase IX; involved in pH regulation and tumor progression. | Downregulated | medchemexpress.comnih.govresearchgate.netapexbt.com |
| ADM | Adrenomedullin (B612762); involved in angiogenesis and cell growth. | Downregulated | nih.govresearchgate.netapexbt.com |
| ANGPTL4 | Angiopoietin-like 4; involved in angiogenesis and metabolism. | Downregulated | medchemexpress.comnih.govresearchgate.netapexbt.com |
| EGLN3 | Egl-9 Family Hypoxia Inducible Factor 3; involved in the regulation of HIF-1α stability. | Downregulated | medchemexpress.comnih.gov |
| EGLN2 | Egl-9 Family Hypoxia Inducible Factor 2; not primarily regulated by hypoxia. | No significant change | medchemexpress.comnih.gov |
Analysis of Transcriptomic Changes in Response to Inhibition
Microarray analysis of hypoxic H460 cells treated with BAY 87-2243 reveals a broad suppression of genes that are strongly induced by hypoxia. nih.govresearchgate.net A heatmap analysis of the 30 genes most significantly suppressed by the compound demonstrates its specific inhibitory effect on the hypoxic response. nih.govresearchgate.net These transcriptomic changes are consistent with the compound's mechanism of action in blocking HIF-1 activation. nih.govncats.io In contrast, BAY 87-2243 has a minimal effect on the transcriptome of cells under normal oxygen levels (normoxia). nih.gov This specificity underscores its targeted action on the hypoxia-induced signaling pathway.
Effects on Cellular Bioenergetics and Metabolism
The cellular response to BAY 87-2243 extends beyond gene expression to encompass fundamental aspects of cellular bioenergetics and metabolism. The compound's primary molecular target is mitochondrial complex I of the electron transport chain. nih.govnih.gov
Dependence on Glucose Availability for Antiproliferative Effects
Under standard cell culture conditions with ample glucose, BAY 87-2243 does not typically inhibit cell proliferation. nih.govnih.gov However, its antiproliferative effects become pronounced under conditions of glucose depletion, where cells are forced to rely on mitochondrial oxidative phosphorylation (OXPHOS) for ATP generation. nih.govnih.gov In media containing galactose or lactate (B86563) instead of glucose, BAY 87-2243 inhibits the proliferation of various cancer cell lines, including H460, in the nanomolar range. nih.gov This indicates that the compound's ability to inhibit cell growth is contingent on the cell's dependence on mitochondrial respiration for energy. nih.govnih.gov High extracellular glucose levels can rescue the cell viability of melanoma cells treated with BAY 87-2243, further highlighting the interplay between glucose metabolism and the compound's activity. nih.gov
Induction of Reactive Oxygen Species (ROS) Generation
Inhibition of mitochondrial complex I by BAY 87-2243 leads to an increase in the production of reactive oxygen species (ROS). nih.govcaymanchem.com This has been observed in melanoma cells, where treatment with the compound resulted in elevated levels of both cytosolic and mitochondrial ROS. nih.gov The induction of ROS is a critical component of the cellular response to BAY 87-2243, contributing to the subsequent activation of cell death pathways. nih.govcaymanchem.com The increased ROS levels can lead to oxidative stress, as evidenced by higher levels of NRF2 and phosphorylated p38 MAPK. nih.gov The antioxidant vitamin E can rescue the reduced cell viability caused by BAY 87-2243, confirming the role of ROS in its cytotoxic effects. nih.gov
Characterization of Cell Death Pathways Activated by BAY 87-2243
The inhibition of mitochondrial complex I and subsequent increase in ROS by BAY 87-2243 trigger specific cell death pathways. selleckchem.com Research in melanoma cells has shown that the compound can induce both necroptosis and ferroptosis. selleckchem.comcaymanchem.com This is initiated by the opening of the mitochondrial permeability transition pore (mPTP) and the stimulation of autophagosome formation and mitophagy. The increase in ROS leads to lipid peroxidation, a hallmark of ferroptosis, which can be partially reversed by the ferroptosis inhibitor ferrostatin-1. caymanchem.com In hepatocellular carcinoma cells, BAY 87-2243 has been shown to enhance cell death induced by histone deacetylase inhibitors, a process that involves the activation of GSK-3β. spandidos-publications.com
Table 2: Summary of Cellular Responses to BAY 87-2243
| Cellular Process | Effect of BAY 87-2243 | Key Mediators/Observations | Reference |
|---|---|---|---|
| HIF-1α/2α Protein Levels (Hypoxia) | Decreased | Inhibition of protein accumulation. | nih.govresearchgate.net |
| HIF Target Gene Expression (Hypoxia) | Decreased | Downregulation of genes like CA9, ADM, ANGPTL4. | medchemexpress.comnih.govresearchgate.net |
| Cell Proliferation (High Glucose) | No significant effect | Cells rely on glycolysis for energy. | nih.govnih.gov |
| Cell Proliferation (Low Glucose/Galactose) | Inhibited | Increased dependence on mitochondrial respiration. | nih.govnih.gov |
| Mitochondrial Respiration | Inhibited | Direct inhibition of mitochondrial complex I. | nih.govnih.gov |
| Reactive Oxygen Species (ROS) | Increased | Consequence of complex I inhibition. | nih.govcaymanchem.com |
| Cell Death | Induced | Activation of necroptosis and ferroptosis. | selleckchem.comcaymanchem.comspandidos-publications.com |
Induction of Mitochondrial Permeability Transition Pore (mPTP) Opening
Treatment with BAY 87-2243 directly impacts mitochondrial integrity by inducing the opening of the mitochondrial permeability transition pore (mPTP). tocris.comfishersci.iebio-techne.comnih.govspandidos-publications.com This event is a critical step in the sequence of cellular responses to the compound. The inhibition of mitochondrial complex I by BAY 87-2243 leads to depolarization of the mitochondrial membrane potential (Δψ), a key trigger for mPTP opening. nih.gov
The significance of mPTP opening in the mechanism of BAY 87-2243-induced cell death is highlighted by the fact that its inhibition can rescue cells. nih.gov For instance, the mPTP inhibitor cyclosporin (B1163) A has been shown to prevent cell death initiated by BAY 87-2243. nih.gov Furthermore, overexpression of Tumor necrosis factor receptor-associated protein 1 (TRAP1) was found to inhibit mPTP opening and subsequent cell death in cells treated with the compound. nih.gov These findings establish the opening of the mPTP as a pivotal event linking mitochondrial complex I inhibition to the downstream execution of cell death pathways.
| Interventional Agent | Effect on BAY 87-2243-Induced mPTP Opening | Outcome on Cell Death |
| Cyclosporin A | Inhibits mPTP opening | Inhibition of cell death nih.gov |
| TRAP1 Overexpression | Inhibits mPTP opening | Inhibition of cell death nih.gov |
Stimulation of Autophagosome Formation and Mitophagy
Following mitochondrial depolarization and mPTP opening, cells treated with BAY 87-2243 exhibit a marked stimulation of autophagy, specifically the selective degradation of mitochondria, a process known as mitophagy. tocris.combio-techne.comnih.govspandidos-publications.com This response is part of a proposed chain of events where the initial mitochondrial insult triggers a quality control mechanism that, in this context, contributes to cell death. nih.gov
The process is dependent on core autophagy machinery and specific mitophagy-related proteins. Research has shown that knockdown of Autophagy-Related 5 (ATG5), a crucial component for autophagosome formation, inhibits the formation of autophagosomes, the subsequent increase in reactive oxygen species (ROS), and cell death induced by BAY 87-2243. nih.gov Similarly, the kinase PINK1 (phosphatase and tensin homolog-induced putative kinase 1), a key sensor of mitochondrial damage that initiates mitophagy, is essential for the process. nih.gov Knockdown of PINK1 was found to inhibit the BAY 87-2243-induced Δψ depolarization, mitophagy, ROS increase, and ultimate cell death. nih.gov This indicates that the PINK1-mediated mitophagy pathway is a critical transducer of the death signal originating from complex I inhibition. nih.govresearchgate.net
| Genetic Intervention | Effect on BAY 87-2243-Induced Autophagy/Mitophagy | Outcome on Cell Death |
| ATG5 Knockdown | Inhibits autophagosome formation | Inhibition of cell death nih.gov |
| PINK1 Knockdown | Inhibits mitophagy | Inhibition of cell death nih.gov |
| Drp1 Knockdown | Induces mitochondrial filamentation | Inhibition of cell death nih.gov |
Activation of Necroptotic and Ferroptotic Cell Death Mechanisms
BAY 87-2243 treatment culminates in the activation of regulated, non-apoptotic cell death pathways, specifically necroptosis and ferroptosis. tocris.combio-techne.comnih.govselleckchem.com The cell death induced by the compound is insensitive to pancaspase inhibitors like z-VAD-FMK, confirming its non-apoptotic nature. nih.gov
Evidence points to a combined activation of both necroptosis and ferroptosis. nih.gov The involvement of necroptosis is supported by the finding that its inhibitors, such as necrostatin-1 (B1678002) and necrostatin-1s, can reduce BAY 87-2243-induced cell death. nih.gov Furthermore, the knockdown of key proteins in the necroptosis pathway, namely Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1) and Mixed Lineage Kinase Domain-Like (MLKL), also protects cells from death. nih.gov
Concurrently, hallmarks of ferroptosis are observed, and its inhibition provides protection. nih.gov The ferroptosis inhibitor ferrostatin-1 has been shown to reduce cell death caused by BAY 87-2243. nih.gov This is further substantiated by the role of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that protects against ferroptosis by neutralizing lipid peroxides. Overexpression of GPX4 inhibits the cell death induced by BAY 87-2243, while its knockdown potentiates it. nih.gov This suggests a model where mitophagy leads to an increase in ROS, which in turn triggers a combined necroptotic and ferroptotic cell death. nih.gov
| Pathway | Inhibitor/Genetic Manipulation | Effect on BAY 87-2243-Induced Cell Death |
| Necroptosis | Necrostatin-1 / Necrostatin-1s | Reduction in cell death nih.gov |
| Necroptosis | RIPK1 or MLKL Knockdown | Reduction in cell death nih.gov |
| Ferroptosis | Ferrostatin-1 | Reduction in cell death nih.govcaymanchem.com |
| Ferroptosis | GPX4 Overexpression | Inhibition of cell death nih.govcaymanchem.com |
| Ferroptosis | GPX4 Knockdown | Potentiation of cell death nih.govcaymanchem.com |
Impact on Cellular Redox Homeostasis (e.g., Lipid Peroxidation, Glutathione Levels)
A central feature of the cellular response to BAY 87-2243 is a profound disruption of redox homeostasis. caymanchem.com The inhibition of mitochondrial complex I triggers a mitophagy-dependent increase in reactive oxygen species (ROS). tocris.comnih.gov This surge in ROS is a critical driver of the subsequent cellular damage.
The elevated ROS levels lead to significant oxidative stress, characterized by two key events: increased lipid peroxidation and depletion of glutathione (GSH). nih.govnih.govcaymanchem.com Lipid peroxidation, a hallmark of ferroptosis, is demonstrably increased in cells treated with BAY 87-2243. nih.gov This effect is sensitive to the antioxidant α-tocopherol and can be partially reversed by the ferroptosis inhibitor ferrostatin-1 and by the overexpression of GPX4. nih.govcaymanchem.com
Simultaneously, levels of glutathione (GSH), a major intracellular antioxidant and a necessary cofactor for GPX4, are markedly reduced upon treatment with BAY 87-2243. nih.govnih.govcaymanchem.com This depletion of the cell's primary antioxidant defense system further exacerbates the oxidative stress and renders the cell more susceptible to lipid peroxidation and ferroptotic death. nih.gov
| Redox Parameter | Effect of BAY 87-2243 Treatment | Modulating Factors |
| Reactive Oxygen Species (ROS) | Increased tocris.comnih.gov | Inhibited by ATG5 or PINK1 knockdown, TRAP1 overexpression, and α-tocopherol nih.govnih.gov |
| Lipid Peroxidation | Increased/Stimulated nih.govnih.govcaymanchem.com | Inhibited by α-tocopherol, ferrostatin-1, and GPX4 overexpression nih.govcaymanchem.com |
| Glutathione (GSH) Levels | Reduced/Decreased nih.govnih.govcaymanchem.com | N/A |
Preclinical Efficacy in in Vivo Disease Models
Oncological Models
BAY 87-2243 has shown considerable antitumor effects as a monotherapy in a range of subcutaneous xenograft models. aacrjournals.org
In the H460 non-small cell lung cancer (NSCLC) xenograft model, BAY 87-2243 demonstrated dose-dependent antitumor efficacy. nih.govncats.io Treatment with the compound led to a reduction in tumor weight. nih.govmedchemexpress.com This effect was accompanied by a clear suppression of HIF-1α protein levels within the tumor tissue. nih.govresearchgate.net Furthermore, the expression of HIF-1 target genes, such as CA9, ANGPTL4, and EGLN3, was dose-dependently reduced, confirming the on-target activity of the compound in vivo. nih.govmedchemexpress.com The inhibition of the HIF-1 pathway is considered the direct cause of the observed tumor weight reduction. nih.gov Studies also indicate that BAY 87-2243 acts as an inhibitor of mitochondrial complex I. nih.gov This inhibition is believed to be the upstream mechanism leading to the reduction of hypoxia-induced HIF-1 activity. nih.govresearchgate.net In H460 xenografts, treatment also led to a significant decrease in the uptake of the hypoxia imaging tracer 18F-FAZA, suggesting tumor reoxygenation. nih.gov
Table 1: Effect of BAY 87-2243 on H460 Lung Cancer Xenograft Model
| Parameter | Observation | Source(s) |
| Tumor Growth | Dose-dependent reduction in tumor weight. | nih.govncats.iomedchemexpress.com |
| HIF-1α Protein | Suppression of protein levels in tumor tissue. | nih.govresearchgate.net |
| HIF-1 Target Genes | Dose-dependent reduction in mRNA expression (CA9, ANGPTL4, EGLN3). | nih.govmedchemexpress.com |
| Mechanism | Inhibition of mitochondrial complex I, leading to reduced HIF-1 activity. | nih.govresearchgate.netnih.gov |
| Tumor Hypoxia | Significant reduction in 18F-FAZA uptake, indicating reoxygenation. | nih.gov |
The efficacy of BAY 87-2243 extends to melanoma models. In vivo studies using various BRAF mutant melanoma xenografts (including G-361 and SK-MEL-28) showed a significant reduction in tumor size and weight following oral administration of the compound. researchgate.net Notably, the compound demonstrated potent activity in two patient-derived xenograft (PDX) models of melanoma, specifically MEXF 276 and MEXF 1732, where it also reduced tumor growth. caymanchem.com The mechanism in melanoma cells is linked to the inhibition of mitochondrial complex I, which induces necroptosis and ferroptosis. caymanchem.com
Table 2: Efficacy of BAY 87-2243 in Melanoma Models
| Model Type | Specific Model(s) | Key Finding | Source(s) |
| Xenograft | G-361, SK-MEL-28, A375, LOX-IMVI | Significant reduction in tumor size and weight. | researchgate.net |
| PDX | MEXF 276, MEXF 1732 | Reduced tumor growth. | caymanchem.com |
In the context of head and neck squamous cell carcinoma (HNSCC), BAY 87-2243 has been evaluated in the UT-SCC-5 xenograft model. nih.govnih.gov As a standalone treatment, the compound significantly inhibited the growth of these tumors. nih.gov The median time for tumors to reach a specific diameter was substantially longer in the treated group compared to the carrier-treated group, highlighting its tumor-suppressive effects. nih.gov This antitumor activity was associated with a marked decrease in nuclear HIF-1α protein expression within the tumor cells. nih.govresearchgate.net
Melanoma Xenograft and Patient-Derived Xenograft (PDX) Models
Modulation of Tumor Microenvironment Characteristics
BAY 87-2243 significantly alters key characteristics of the tumor microenvironment, particularly those related to oxygenation status.
A pronounced effect of BAY 87-2243 is the substantial reduction of tumor hypoxia. This has been consistently demonstrated through the use of the hypoxia marker pimonidazole (B1677889). In UT-SCC-5 head and neck tumor xenografts, treatment with BAY 87-2243 for just three days resulted in a dramatic decrease in the pimonidazole hypoxic fraction (pHF) from 25% in control tumors to just 1%. nih.govmedkoo.com This significant reduction in hypoxia was sustained with longer treatment durations. nih.gov Similarly, in the NCI-H460 lung cancer xenograft model, the compound effectively eliminated hypoxic regions as determined by pimonidazole staining. aacrjournals.org This reoxygenation effect is attributed to the inhibition of mitochondrial complex I, which reduces oxygen consumption by cancer cells. nih.gov
Table 3: Effect of BAY 87-2243 on Tumor Hypoxic Fraction (pHF)
| Cancer Model | Key Finding | Quantitative Data (pHF) | Source(s) |
| Head and Neck (UT-SCC-5) | Marked reduction after 3 days of treatment. | Carrier: 25% BAY 87-2243: 1% | nih.govmedkoo.com |
| Head and Neck (UT-SCC-5) | Sustained reduction after 18 days of treatment. | Carrier: 17.6% BAY 87-2243: 2.4% | medchemexpress.comarctomsci.com |
| Lung (NCI-H460) | Effective elimination of hypoxic regions. | Not quantified in source. | aacrjournals.org |
Treatment with BAY 87-2243 has also been shown to impact the extent of necrosis within tumors. In the UT-SCC-5 HNSCC model, a statistically significant, though transient, decrease in the necrotic fraction was observed after three days of treatment. nih.govmedkoo.com More prolonged treatment for approximately 18 days led to a highly significant reduction in the necrotic fraction, which decreased from 35.6% in carrier-treated tumors to 9% in the BAY 87-2243-treated group. medchemexpress.comarctomsci.com
| Model | Parameter | Observation | Reference |
|---|---|---|---|
| UT-SCC-5 hSCC Xenografts | Relative Vascular Area (RVA) | Unchanged | nih.govmedchemexpress.comresearchgate.net |
| UT-SCC-5 hSCC Xenografts | Perfused Vessels (PF) | Unchanged | nih.govmedchemexpress.comresearchgate.net |
Efficacy in Non-Oncological Preclinical Models
Psoriasis Models: Resolution of Inflammatory Skin Lesions
Recent studies have highlighted the potential of BAY 87-2243 in non-oncological inflammatory conditions. In mouse models of psoriasis, treatment with BAY 87-2243 led to the resolution of inflammatory skin lesions. sciencedaily.comthedermdigest.compracticaldermatology.comdermatologytimes.com This effect is linked to its ability to block the action of hypoxia-inducible factor 1-alpha (HIF-1α), a key protein implicated in the inflammatory processes of psoriasis. sciencedaily.comthedermdigest.comdermatologytimes.com
Further experiments on skin samples from psoriasis patients showed that BAY 87-2243 had a more significant impact on inflammatory gene activity compared to existing topical treatments like calcipotriene and betamethasone (B1666872) dipropionate. sciencedaily.comthedermdigest.com Specifically, skin samples that responded to BAY 87-2243 therapy showed differential expression in 2,698 genes, compared to only 147 differently expressed genes in samples treated with the standard-of-care drugs. sciencedaily.com
Role in Modulating Inflammatory Pathways (e.g., Interleukin-17)
The efficacy of BAY 87-2243 in psoriasis models is closely tied to its role in modulating key inflammatory pathways. Research has established a connection between the interleukin-17 (IL-17) pathway and HIF-1α in psoriasis. sciencedaily.comthedermdigest.comdermatologytimes.com The IL-17 pathway, a known driver of inflammation in psoriasis, activates HIF-1α. sciencedaily.comthedermdigest.com This activation allows inflamed skin cells to increase their sugar metabolism, leading to the production of lactate (B86563). sciencedaily.comthedermdigest.com This lactate, in turn, can be consumed by inflammatory T cells, triggering more IL-17 production and fueling a cycle of inflammation. sciencedaily.comthedermdigest.com
By inhibiting HIF-1α, BAY 87-2243 disrupts this inflammatory loop. sciencedaily.comthedermdigest.com Studies have shown that in human skin tissue from psoriasis patients, the gene activity of IL-17 and HIF-1α are interconnected. sciencedaily.com Furthermore, successful treatment of psoriasis patients with the anti-inflammatory drug etanercept, which blocks IL-17 activity, also resulted in diminished HIF-1α activity, supporting the link between these two factors. sciencedaily.comthedermdigest.comdermatologytimes.com In mouse models, blocking glucose uptake, which reduces glycolysis, also led to decreased inflammation and IL-17 levels. dermatologytimes.com
Combination Therapeutic Strategies in Preclinical Settings
Synergy with BRAF Inhibitors (e.g., Vemurafenib)
Preclinical studies have demonstrated a synergistic anti-tumor effect when combining BAY 87-2243 with BRAF inhibitors like vemurafenib (B611658) in BRAF-mutant melanoma models. nih.govnih.gov The rationale for this combination lies in the metabolic reprogramming induced by BRAF inhibitors. Treatment with vemurafenib causes melanoma cells to shift from glycolysis towards mitochondrial oxygen consumption for ATP production, making them more dependent on mitochondrial function. nih.govaacrjournals.org
BAY 87-2243, by inhibiting mitochondrial complex I, counteracts this adaptive metabolic switch. nih.govresearchgate.net In a BRAF-mutant melanoma cell xenograft model, the combination of BAY 87-2243 and vemurafenib resulted in an enhanced reduction in tumor growth compared to either agent alone. nih.govresearchgate.net This augmented anti-tumor effect was observed without a corresponding increase in toxicity, as indicated by stable body weight in the treated mice. nih.gov The combination therapy was shown to induce augmented tumor regression. researchgate.netdovepress.com
| Model | Combination | Outcome | Reference |
|---|---|---|---|
| BRAF Mutant Melanoma Xenografts (SK-MEL-28) | BAY 87-2243 + Vemurafenib | Enhanced reduction in tumor growth and weight compared to single agents | nih.govresearchgate.net |
Potentiation of Radiotherapy Effects
BAY 87-2243 has been shown to improve the efficacy of fractionated radiotherapy in preclinical models of human squamous cell carcinoma (hSCC). nih.govosti.gov The key to this potentiation appears to be the timing of administration. When BAY 87-2243 was administered prior to radiotherapy, it significantly improved local tumor control. nih.govosti.gov This effect is attributed to the pronounced reduction in tumor hypoxia achieved by the drug before the start of radiation treatment. nih.govsci-hub.se
In a study using UT-SCC-5 hSCC xenografts, pretreatment with BAY 87-2243 markedly decreased nuclear HIF-1α expression and the pimonidazole hypoxic fraction within just three days. nih.govresearchgate.net This reduction in hypoxia is believed to be the primary mechanism for radiosensitization. nih.gov However, applying BAY 87-2243 concurrently with radiotherapy did not further enhance local tumor control, emphasizing the importance of the treatment schedule. nih.govosti.gov The combination of BAY 87-2243 with radiochemotherapy (using cisplatin) also did not show improved local tumor control. nih.govosti.gov
Combined Approaches with Standard Chemotherapeutic Agents
The therapeutic potential of BAY 87-2243, an inhibitor of hypoxia-inducible factor 1 (HIF-1), has been significantly amplified in preclinical studies when used in combination with standard chemotherapeutic and targeted agents. aacrjournals.orgresearchgate.net This strategy is rooted in the understanding that hypoxia, a common feature of solid tumors, contributes to resistance against conventional therapies. aacrjournals.orgnih.gov By targeting the HIF-1 pathway, BAY 87-2243 can potentially overcome this resistance and enhance the efficacy of existing cancer treatments. aacrjournals.orgresearchgate.net In vivo studies across various cancer models have demonstrated that combining BAY 87-2243 with other agents can lead to additive or synergistic antitumor effects, resulting in improved tumor growth inhibition and survival. aacrjournals.orgresearchgate.netresearchgate.net
Research has explored combinations of BAY 87-2243 with anti-angiogenic drugs, which also target the tumor microenvironment. In xenograft models of colorectal carcinoma (HCT116, HT29, LoVo), continuous dosing of BAY 87-2243 with the tyrosine kinase inhibitors regorafenib (B1684635) or sorafenib, or the anti-VEGF antibody bevacizumab, led to long-term tumor growth control or stasis. researchgate.net A notable outcome was observed in a fully established A549 lung carcinoma model, where the combination of BAY 87-2243 and regorafenib resulted in a slight regression of tumor growth that was sustained for up to 18 days. researchgate.net Similarly, in a PC-3 prostate carcinoma model, the same combination produced an additive improvement in tumor growth inhibition compared to either agent alone. researchgate.net The combination of BAY 87-2243 with bevacizumab also showed effective long-term tumor growth control in both subcutaneous and orthotopic H460 non-small cell lung carcinoma (NSCLC) xenografts. aacrjournals.org
The synergy between BAY 87-2243 and traditional cytotoxic chemotherapy has also been established. In an orthotopic pancreatic carcinoma model (DAN-G), combining BAY 87-2243 with gemcitabine (B846) resulted in a synergistic improvement in median survival (p=0.0004) compared to either drug administered as a monotherapy. aacrjournals.orgresearchgate.net This highlights the potential of HIF-1 inhibition to sensitize tumors to standard-of-care chemotherapy in notoriously difficult-to-treat cancers.
Furthermore, combination strategies have shown promise in hematological malignancies and melanoma. In Burkitt lymphoma, while the cell lines Raji and CA46 were largely insensitive to BAY 87-2243 alone, combining it with the MCT1 inhibitor AZD3965 induced profound cell death. haematologica.org This combination was also tested in an in vivo model using luciferase-expressing CA46 cells, where it led to a significant reduction in mean tumor burden, consistent with lymphoma cell death. haematologica.org In models of BRAF-mutant melanoma, combining BAY 87-2243 with the BRAF inhibitor vemurafenib attenuated tumor growth in vivo. core.ac.ukresearchgate.net In vitro studies in chronic lymphocytic leukemia (CLL) have also shown that combining BAY 87-2243 with fludarabine (B1672870) or ibrutinib (B1684441) leads to higher rates of cancer cell death. haematologica.org
The combination of BAY 87-2243 with radiotherapy, another cornerstone of cancer treatment, has also been investigated. In head and neck squamous cell carcinoma (hSCC) xenograft models, administering BAY 87-2243 prior to fractionated radiotherapy significantly improved local tumor control, reducing the dose required to control 50% of tumors (TCD50) from 123 Gy to 100 Gy (p=0.037). nih.gov However, this sensitizing effect was schedule-dependent, as administering the drug concomitantly with radiation did not yield the same benefit. nih.gov
These preclinical findings underscore the broad potential of BAY 87-2243 as a combination partner for a range of standard cancer therapies. By mitigating hypoxia-induced treatment resistance, BAY 87-2243 can enhance the effectiveness of chemotherapy, targeted agents, and radiotherapy.
Preclinical Efficacy of BAY 87-2243 Combination Therapy
| Cancer Model | Combination Agent | Cell Line(s) | Key Findings | Citation |
|---|---|---|---|---|
| Colorectal Carcinoma | Regorafenib, Sorafenib, Bevacizumab | HCT116, HT29, LoVo | Long-term tumor growth control or stasis. | researchgate.net |
| Lung Carcinoma (NSCLC) | Regorafenib | A549 | Slight regression of tumor growth, maintained for up to 18 days. | researchgate.net |
| Lung Carcinoma (NSCLC) | Bevacizumab | H460 | Long-term tumor growth control in subcutaneous and orthotopic models. | aacrjournals.org |
| Prostate Carcinoma | Regorafenib | PC-3 | Additive improvement in tumor growth inhibition. | researchgate.net |
| Pancreatic Carcinoma | Gemcitabine | DAN-G (orthotopic) | Synergistic improvement in median survival (p=0.0004). | aacrjournals.orgresearchgate.net |
| Burkitt Lymphoma | AZD3965 | CA46 (in vivo) | Reduction in mean tumor burden, inducing lymphoma cell death. | haematologica.org |
| Melanoma (BRAF-mutant) | Vemurafenib | Not specified in snippet | Attenuated melanoma tumor growth in vivo. | core.ac.ukresearchgate.net |
Preclinical Efficacy of BAY 87-2243 with Radiotherapy
| Cancer Model | Combination Treatment | Cell Line(s) | Key Findings | Citation |
|---|---|---|---|---|
| Head and Neck Squamous Cell Carcinoma | Fractionated Radiotherapy (RT) | UT-SCC-5 | Pre-treatment with BAY 87-2243 significantly reduced TCD50 from 123 Gy to 100 Gy (p=0.037). | nih.gov |
| Head and Neck Squamous Cell Carcinoma | Radiochemotherapy (RT + Cisplatin) | UT-SCC-5 | Combination did not improve local tumor control. | nih.gov |
Preclinical Pharmacological Characterization of Bay 87 2243
In Vitro Potency and Selectivity (e.g., IC50 values for HIF-1 reporter activity, CA9 protein expression)
The in vitro activity of BAY 87-2243 has been characterized through various assays, demonstrating its high potency in inhibiting the HIF-1 pathway. In HCT-116 human colon cancer cells stably transfected with a luciferase reporter gene under the control of a HIF response element, BAY 87-2243 was shown to suppress hypoxia-induced reporter gene activity with a half-maximal inhibitory concentration (IC50) of approximately 0.7 nM. medchemexpress.comselleckchem.comfocusbiomolecules.com
Further studies confirmed its effect on downstream targets of HIF-1. The hypoxic induction of Carbonic Anhydrase 9 (CA9), a protein whose expression is regulated by HIF-1, was inhibited by BAY 87-2243 in HCT116luc cells with an IC50 value of about 2 nM. medchemexpress.comfocusbiomolecules.comabsin.cn The compound's direct effect on mitochondrial function was also quantified, showing inhibition of mitochondrial oxygen consumption with an IC50 of approximately 10 nM. medchemexpress.comfocusbiomolecules.com In hypoxic H460 non-small cell lung cancer cells, BAY 87-2243 effectively suppressed the accumulation of both HIF-1α and HIF-2α proteins. researchgate.netfocusbiomolecules.com Importantly, the compound did not affect the activity of HIF prolyl hydroxylase-2, indicating its selectivity in the HIF pathway. nih.govresearchgate.net
Table 1: In Vitro Potency of BAY 87-2243
| Assay | Cell Line | IC50 Value |
|---|---|---|
| HIF-1 Reporter Gene Activity | HCT-116 | ~0.7 nM |
| CA9 Protein Expression | HCT-116 | ~2 nM |
Correlation of Target Engagement with Preclinical Efficacy in Animal Models
The potent in vitro inhibition of the HIF-1 pathway by BAY 87-2243 translates to significant antitumor efficacy in preclinical animal models. Studies using H460 lung tumor xenograft models in nude mice have demonstrated that oral administration of BAY 87-2243 leads to a dose-dependent reduction in tumor weight. medchemexpress.comncats.ionih.gov This antitumor activity was directly correlated with the suppression of HIF-1α protein levels and the reduced expression of HIF-1 target genes within the tumor tissue. nih.govabsin.cnncats.io
In an H460 xenograft mouse model, treatment with BAY 87-2243 resulted in undetectable levels of HIF-1α protein in tumor nuclear extracts, compared to strong immunostaining in vehicle-treated tumors. nih.gov This target engagement was achieved without signs of acute toxicity or loss of body weight in the treated animals. nih.gov The efficacy of BAY 87-2243 has also been demonstrated in various BRAF mutant melanoma xenograft models, where it significantly reduced tumor growth. nih.govresearchgate.net These findings establish a clear link between the compound's mechanism of inhibiting HIF-1 and its ability to exert antitumor effects in vivo. nih.govnih.gov
Pharmacological Characterization of Deuterated Analogs (e.g., BAY 87-2243-d8): Advanced Metabolic Stability and Pharmacokinetic Studies
In drug development, deuteration—the replacement of specific hydrogen atoms with their heavier isotope, deuterium—is a strategy employed to improve the metabolic profile of a compound. This modification can lead to enhanced metabolic stability by slowing the rate of enzymatic metabolism, which often involves the breaking of carbon-hydrogen bonds. A slower metabolic rate can, in turn, improve pharmacokinetic properties such as a longer half-life and increased drug exposure.
While deuterated analogs of various therapeutic agents are an area of active research, specific and detailed studies on the metabolic stability and pharmacokinetics of this compound were not prominently available in the reviewed literature. lgcstandards.commedchemexpress.com The existence of this compound as a research tool suggests academic or industrial inquiry into its properties. lgcstandards.com It is plausible that a deuterated version like this compound was synthesized to investigate potential improvements in its pharmacokinetic profile, a critical aspect of preclinical evaluation. mdpi.com However, without published data, any discussion on its specific advantages in metabolic stability or pharmacokinetics remains speculative and highlights an area for potential future research.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| BAY 87-2243 |
| This compound |
| Carbonic Anhydrase 9 (CA9) |
| Luciferase |
| Vemurafenib (B611658) |
| Vitamin E |
| Ferrostatin-1 |
| Glutathione (B108866) (GSH) |
| Succinate |
| Ndi1 NADH dehydrogenase |
| Metoprolol |
| Ranitidine |
| Atenolol |
Advanced Research Methodologies and Analytical Approaches Applied to Bay 87 2243 Studies
High-Throughput Screening Techniques for Identification of HIF Pathway Inhibitors
The discovery of BAY 87-2243 originated from a sophisticated high-throughput screening (HTS) campaign designed to identify novel inhibitors of the hypoxia-inducible factor (HIF) pathway. nih.govresearchgate.netselleckchem.comnih.gov This process is critical for sifting through vast collections of chemical compounds to find those with specific biological activities.
The screening process utilized a specially engineered human colorectal carcinoma cell line, HCT116, which was stably transfected with a reporter gene system. nih.govaacrjournals.org This system contained a luciferase gene under the control of a promoter with four copies of the hypoxia response element (HRE) from the human vascular endothelial growth factor (VEGF) promoter. nih.gov Under hypoxic conditions (1% O2), the HIF-1 transcription factor binds to the HRE, driving the expression of the luciferase enzyme. nih.govaacrjournals.org The amount of light produced by luciferase is directly proportional to HIF-1 activity.
A small molecule library containing approximately 830,000 compounds was screened using this cell-based assay. nih.gov The compounds were added to the cells, which were then incubated under hypoxic conditions for 16 hours. nih.gov The subsequent measurement of luciferase activity allowed for the identification of compounds that inhibited the hypoxia-induced activation of the HIF-1 pathway. nih.govaacrjournals.org This large-scale screening led to the discovery of a class of aminoalkyl-substituted compounds that demonstrated potent inhibition of HIF-1 target gene expression in human lung cancer cell lines at low nanomolar concentrations. nih.govresearchgate.netnih.gov Subsequent lead optimization of these initial hits resulted in the identification of BAY 87-2243 as a highly potent and selective inhibitor of hypoxia-induced HIF-1 activation. aacrjournals.orgsemanticscholar.org
This HTS approach proved to be a powerful tool for discovering novel chemical entities that modulate the HIF pathway, ultimately leading to the identification of BAY 87-2243. semanticscholar.orgresearchgate.net
Cell-Based Assays for HIF Activity and Gene Expression Analysis
Following its initial identification, a battery of cell-based assays was employed to characterize the mechanism and specificity of BAY 87-2243's inhibitory effects on the HIF pathway.
Luciferase Reporter Assays
Luciferase reporter assays were fundamental in both the initial discovery and the subsequent characterization of BAY 87-2243. nih.govresearchgate.netselleckchem.comsemanticscholar.orgresearchgate.net In HCT-116 cells engineered with an HRE-luciferase reporter, BAY 87-2243 was shown to inhibit hypoxia-induced luciferase activity with a very low IC50 value of approximately 0.7 nM. nih.govmedchemexpress.com This indicates that the compound is a highly potent inhibitor of HIF-1 transcriptional activity. medchemexpress.com These assays confirmed the initial HTS findings and provided a quantitative measure of the compound's potency in a cellular context. nih.gov
Quantitative Polymerase Chain Reaction (qPCR) for Target Gene Expression
To confirm that the inhibition of reporter gene activity translated to the inhibition of endogenous HIF target genes, quantitative polymerase chain reaction (qPCR) was utilized. nih.govresearchgate.netselleckchem.comaacrjournals.org In human non-small cell lung cancer (NSCLC) H460 cells cultured under hypoxic conditions, BAY 87-2243 dose-dependently suppressed the mRNA expression of several well-known HIF-1 target genes, including carbonic anhydrase 9 (CA9), adrenomedullin (B612762) (ADM), and angiopoietin-like protein-4 (ANGPTL4). nih.govapexbt.com The IC50 values for the inhibition of these target genes were in the low nanomolar range (≤10 nM). Importantly, the expression of a control gene not regulated by hypoxia, EGLN2, was unaffected by BAY 87-2243 treatment, demonstrating the specificity of the compound for the HIF pathway. nih.gov
Table 1: Effect of BAY 87-2243 on HIF-1 Target Gene Expression in Hypoxic H460 Cells
| Target Gene | Function | Effect of BAY 87-2243 |
| CA9 | pH regulation, cell adhesion | Dose-dependent suppression of mRNA expression. nih.govapexbt.com |
| ADM | Vasodilation, angiogenesis | Dose-dependent suppression of mRNA expression. nih.govapexbt.com |
| ANGPTL4 | Angiogenesis, lipid metabolism | Dose-dependent suppression of mRNA expression. nih.govapexbt.com |
| EGLN2 | Prolyl hydroxylase | No effect on mRNA expression. nih.gov |
Western Blotting for Protein Accumulation Analysis (HIF-1α, HIF-2α)
Western blotting was employed to investigate the effect of BAY 87-2243 on the protein levels of the HIF-α subunits. selleckchem.comresearchgate.net In hypoxic H460 cells, BAY 87-2243 was found to dose-dependently inhibit the accumulation of both HIF-1α and HIF-2α proteins. nih.govresearchgate.netresearchgate.net However, the compound had no effect on HIF-1α protein levels that were induced by hypoxia mimetics such as desferrioxamine or cobalt chloride. nih.gov Furthermore, BAY 87-2243 did not affect HIF-1α protein levels in RCC4 cells, which lack a functional von Hippel-Lindau (VHL) protein, a key component of the HIF-α degradation machinery. nih.govaacrjournals.org These findings suggested that BAY 87-2243 acts upstream of VHL and the prolyl hydroxylases (PHDs) that mark HIF-α for degradation. aacrjournals.org Western blot analysis also confirmed the downstream effects of BAY 87-2243, showing inhibition of the HIF target protein CA9 with an IC50 of approximately 2 nM in HCT116luc cells. selleckchem.commedchemexpress.com
Microarray and Global Transcriptomic Analysis
To gain a broader understanding of the effects of BAY 87-2243 on gene expression, microarray and global transcriptomic analyses were performed. nih.gov RNA from hypoxic H460 cells treated with different concentrations of BAY 87-2243 was hybridized to microarrays. nih.govresearchgate.net The results provided a genome-wide view of the compound's specificity for suppressing HIF-1-mediated gene transcription. researchgate.net A heatmap analysis of the 30 genes most strongly suppressed by 100 nmol/L BAY 87-2243 in hypoxic H460 cells clearly demonstrated a specific inhibitory effect on hypoxia-inducible genes. nih.govresearchgate.net This global analysis confirmed that BAY 87-2243's primary effect is the inhibition of the hypoxic response pathway, rather than a general, non-specific effect on transcription. omicsdi.org
Mitochondrial Function Assays
Further investigations into the mechanism of action of BAY 87-2243 revealed a surprising link to mitochondrial function. nih.govnih.gov A series of assays focused on mitochondrial respiration and energy production were conducted.
It was observed that BAY 87-2243's antiproliferative effects were highly dependent on the cellular energy source. nih.gov Under standard culture conditions with ample glucose, the compound had minimal impact on cell proliferation. nih.gov However, when cells were cultured in a medium where glucose was replaced with galactose or lactate (B86563), forcing them to rely on mitochondrial oxidative phosphorylation for ATP production, BAY 87-2243 inhibited cell proliferation in the nanomolar range. nih.govresearchgate.net
To directly assess the impact on mitochondria, oxygen consumption was measured in isolated mitochondria from PC3 cells. nih.gov BAY 87-2243 was found to inhibit mitochondrial oxygen consumption with an IC50 value of approximately 10 nM. nih.govmedchemexpress.com Further experiments demonstrated that BAY 87-2243 specifically inhibits mitochondrial complex I (NADH:ubiquinone oxidoreductase) but has no effect on complex III. nih.govnih.govtocris.com This inhibition of complex I leads to a decrease in mitochondrial respiration and is the underlying mechanism by which BAY 87-2243 indirectly suppresses the hypoxia-induced accumulation of HIF-1α and HIF-2α. nih.govsemanticscholar.org The inhibition of mitochondrial complex I by BAY 87-2243 also leads to an increase in reactive oxygen species (ROS) and a reduction in total cellular ATP levels. nih.gov
Table 2: Summary of BAY 87-2243 Activity in Mitochondrial Function Assays
| Assay | Cell Line/System | Key Finding | IC50/EC50 |
| Cell Proliferation (Glucose-depleted) | H460 | Inhibition of proliferation | ~3 nM. researchgate.net |
| Oxygen Consumption | Isolated PC3 mitochondria | Inhibition of complex I-dependent oxygen consumption | ~10 nM. nih.govmedchemexpress.com |
| ATP-dependent Luciferase Activity | H1299luc | Decrease in reporter activity and ATP levels | Not specified. caymanchem.com |
Oxygen Consumption Rate (OCR) Measurements
The effect of BAY 87-2243 on cellular respiration is primarily assessed through the measurement of oxygen consumption rate (OCR). This technique provides direct insight into mitochondrial function, particularly the activity of the electron transport chain.
In studies involving BAY 87-2243, OCR is typically measured using specialized equipment such as the Seahorse XF Analyzer or polarographic oxygen sensors. For instance, in melanoma cell lines like A-375 and SK-MEL-28, treatment with BAY 87-2243 resulted in a dose-dependent decrease in the basal oxygen consumption rate. nih.gov This inhibition of OCR was observed at nanomolar concentrations, which aligns with the compound's potency in cell viability assays. nih.gov
A common method involves the use of an oxygen-sensitive fluorescent dye, such as LUX-MitoXpress, to quantify oxygen levels. nih.govmedchemexpress.com In isolated mitochondria from PC3 cells, BAY 87-2243 was shown to inhibit mitochondrial oxygen consumption with an IC₅₀ value of approximately 10 nmol/L. nih.govresearchgate.netarctomsci.com This inhibitory effect is specific to complex I of the mitochondrial respiratory chain. To confirm this, experiments often include the use of complex I substrates like glutamate (B1630785) and malate (B86768) to stimulate respiration, and the known complex I inhibitor rotenone (B1679576) as a positive control. nih.gov The reduction in OCR upon addition of BAY 87-2243, comparable to the effect of rotenone, confirms its role as a mitochondrial complex I inhibitor. nih.gov
Table 1: Effect of BAY 87-2243 on Oxygen Consumption Rate
| Cell Line/System | Assay Method | Key Finding | Reference |
|---|---|---|---|
| A-375 & SK-MEL-28 Melanoma Cells | Seahorse XF Analyzer / Polarographic Oxygen Sensors | Dose-dependent reduction of basal OCR. | nih.gov |
| Isolated PC3 Cell Mitochondria | LUX-MitoXpress Fluorescent Dye | Inhibition of complex I-dependent oxygen consumption with an IC₅₀ of ~10 nmol/L. | nih.govresearchgate.netarctomsci.com |
| H1299luc cells | Not specified | Decrease in ATP-dependent luciferase activity, reversible by succinate. | caymanchem.com |
Mitochondrial Membrane Potential Assays
Inhibition of mitochondrial complex I by BAY 87-2243 leads to disruptions in the mitochondrial membrane potential (ΔΨm). Assays to measure ΔΨm are therefore crucial in understanding the compound's mechanism of action.
Studies have shown that treatment with BAY 87-2243 induces a partial depolarization of the mitochondrial membrane. nih.govnih.gov This finding is consistent with the compound's inhibitory effect on the electron transport chain, which is responsible for maintaining the proton gradient across the inner mitochondrial membrane that generates the membrane potential. The depolarization of the mitochondrial membrane is a significant event, as it is often linked to the initiation of apoptosis and other forms of cell death.
Cellular ATP Level Determination
The inhibition of mitochondrial respiration by BAY 87-2243 directly impacts cellular energy production, leading to a reduction in adenosine (B11128) triphosphate (ATP) levels. The quantification of cellular ATP is a key method to evaluate the bioenergetic consequences of treatment with this compound.
Interestingly, the cytotoxic effects of BAY 87-2243 are more pronounced under conditions of glucose depletion, where cells are more reliant on mitochondrial oxidative phosphorylation for ATP generation. researchgate.netnih.gov In contrast, under standard culture conditions with ample glucose, the compound has a less significant effect on cell proliferation. nih.govresearchgate.net This dependence on the metabolic state of the cell highlights the specific targeting of mitochondrial function by BAY 87-2243. Rescue experiments have further solidified these findings; for instance, the reduction in ATP levels can be reversed by the addition of succinate, a substrate for mitochondrial complex II, or by the expression of the S. cerevisiae complex I ortholog Ndi1, which is insensitive to the inhibitor. caymanchem.com
Cell Death and Viability Assays (e.g., Cell Titer-Glo, MTT)
To assess the cytotoxic effects of BAY 87-2243, various cell death and viability assays are employed. These assays are fundamental in determining the compound's efficacy in killing cancer cells.
The CellTiter-Glo Luminescent Cell Viability Assay is frequently used to measure cell viability by quantifying ATP levels, as metabolically active cells produce ATP. nih.govresearchgate.nettargetmol.com Studies have shown that BAY 87-2243 reduces cell viability in a dose-dependent manner, particularly in cancer cells that are dependent on oxidative phosphorylation. nih.gov For instance, in melanoma cells, BAY 87-2243 induced cell death, an effect that could be rescued by the antioxidant vitamin E or high levels of extracellular glucose, suggesting an involvement of reactive oxygen species (ROS) and a reliance on glycolysis for survival upon treatment. nih.gov
While BAY 87-2243 generally does not inhibit cell proliferation under standard glucose-rich conditions, its cytotoxicity is significantly enhanced in media containing galactose or lactate, forcing cells to rely on mitochondrial respiration. nih.govresearchgate.net In H460 cells under these conditions, BAY 87-2243 inhibited proliferation with an EC₅₀ of approximately 3 nmol/L. researchgate.net The MTT assay, another colorimetric assay that measures metabolic activity, can also be used to assess cell viability following treatment with BAY 87-2243.
In Vivo Model Characterization Techniques
Xenograft Model Establishment and Monitoring Protocols
To evaluate the anti-tumor activity of BAY 87-2243 in a living organism, xenograft models are widely used. These models involve the transplantation of human tumor cells into immunocompromised mice.
The establishment of xenograft models typically involves the subcutaneous injection of human cancer cells, such as H460 lung carcinoma or various melanoma cell lines (A-375, SK-MEL-28, G-361), into the flank of nude mice. nih.govnih.gov The tumor cells are often mixed with Matrigel to support their growth. nih.govnih.gov Once the tumors reach a specified size (e.g., >40 mm² or ~50 mm²), the mice are randomized into control and treatment groups. nih.govnih.govmedchemexpress.com
Monitoring protocols involve regular measurement of tumor size using calipers and monitoring the body weight of the mice as an indicator of treatment-related toxicity. nih.govmedchemexpress.com At the end of the study, tumors are excised and weighed. nih.gov Studies have consistently shown that oral administration of BAY 87-2243 leads to a dose-dependent reduction in tumor weight and size in various xenograft models, including those derived from H460 lung cancer and BRAF mutant melanoma cells. nih.govnih.govapexbt.com The compound has also demonstrated efficacy in patient-derived xenograft (PDX) models of melanoma. nih.govcaymanchem.com
Table 2: Summary of BAY 87-2243 In Vivo Efficacy in Xenograft Models
| Xenograft Model | Key Findings | Reference |
|---|---|---|
| H460 Lung Carcinoma | Dose-dependent reduction in tumor weight and suppression of HIF-1α protein and target genes. | nih.govcaymanchem.comapexbt.com |
| BRAF Mutant Melanoma (G-361, SK-MEL-28, A-375, LOX-IMVI) | Significant reduction in tumor size and weight. | nih.gov |
| Patient-Derived Melanoma (MEXF 276, MEXF 1732) | Reduced tumor growth. | caymanchem.com |
Immunohistochemistry for Biomarker Analysis (e.g., Pimonidazole (B1677889) Adducts, CD31 Expression)
Immunohistochemistry (IHC) is a critical technique used to analyze the expression and localization of specific proteins within the tumor microenvironment of xenograft models treated with BAY 87-2243. This method provides valuable insights into the compound's mechanism of action in vivo.
A key biomarker analyzed is the formation of pimonidazole adducts. Pimonidazole is a hypoxia marker that forms adducts in cells with low oxygen levels. Studies have shown that treatment with BAY 87-2243 significantly reduces the pimonidazole hypoxic fraction in tumors, indicating a decrease in tumor hypoxia. medchemexpress.comnih.gov This is consistent with the compound's role as an inhibitor of hypoxia-induced gene activation.
Another important biomarker is CD31, which is expressed on endothelial cells and is used as a marker for vascularity. Analysis of CD31 expression helps to determine if the anti-tumor effects of BAY 87-2243 are related to changes in the tumor vasculature. Research has indicated that while BAY 87-2243 reduces tumor hypoxia, it does not significantly alter the relative vascular area or the fraction of perfused vessels, as measured by CD31 staining and perfusion markers. medchemexpress.comnih.gov This suggests that the primary anti-tumor mechanism is not through an anti-angiogenic effect but rather through its direct impact on tumor cell metabolism and survival under hypoxic conditions.
Structure-Activity Relationship (SAR) Studies for Analog Development and Optimization
The development of BAY 87-2243 was the result of a dedicated medicinal chemistry effort aimed at optimizing an initial lead compound identified through high-throughput screening. nih.govnih.gov This optimization process involved extensive structure-activity relationship (SAR) studies to enhance potency, selectivity, and physicochemical properties. nih.gov The core of BAY 87-2243 is a complex heterocyclic system, and modifications to its various components have been explored to understand their impact on its biological activity as a mitochondrial complex I and hypoxia-inducible factor-1 (HIF-1) inhibitor. nih.govnih.gov
The initial screening identified a class of aminoalkyl-substituted compounds as potent inhibitors of hypoxia-induced HIF-1 target gene expression. nih.gov Subsequent optimization led to the synthesis of BAY 87-2243, which demonstrated high potency with an IC₅₀ value of approximately 0.7 nM in a HIF-1 reporter gene assay. medchemexpress.com The chemical structure of BAY 87-2243 features several key moieties that are critical for its activity: a central pyrazole (B372694) ring, a 1,2,4-oxadiazole (B8745197) ring bearing a 4-(trifluoromethoxy)phenyl group, and a pyridine (B92270) ring connecting to a 1-cyclopropyl-piperazine group. nih.gov SAR studies revolve around modifying these structural components to probe their influence on inhibitory activity.
Later research by other groups has explored analogs of BAY 87-2243 to further investigate the SAR. For instance, Kakeya and coworkers developed a series of analogs featuring a 1-alkyl-1H-pyrazole-3-carboxamide moiety. researchgate.net One of the most potent compounds from this series, KUSC-5037, was identified as an effective HIF-1 inhibitor. researchgate.net However, its reported inhibitory activity is significantly lower than that of BAY 87-2243, highlighting the specific structural requirements for nanomolar potency. medchemexpress.comresearchgate.net KUSC-5037 showed an IC₅₀ of 1.2 μM for HIF-1 inhibition, which is several orders of magnitude weaker than BAY 87-2243. researchgate.net This difference underscores the critical contribution of the 1,2,4-oxadiazole and the specific linker system present in BAY 87-2243 to its high-affinity binding and potent biological activity.
The comparison between BAY 87-2243 and its analog KUSC-5037 illustrates key SAR insights. The replacement of the 3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl} group in BAY 87-2243 with a carboxamide moiety in the analog leads to a substantial decrease in potency. This suggests that the oxadiazole ring and its bulky aromatic substituent play a crucial role in the molecular interactions with its target, which molecular docking studies suggest is the quinone binding pocket of mitochondrial complex I. royalsocietypublishing.org
Table 1: Comparison of BAY 87-2243 and an Analog
| Compound Name | Key Structural Moiety | HIF-1 Inhibition IC₅₀ |
| BAY 87-2243 | 3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1H-pyrazole | ~0.7 nM medchemexpress.com |
| KUSC-5037 | 1-alkyl-1H-pyrazole-3-carboxamide | 1.2 µM researchgate.net |
These findings indicate that while the pyrazole core is a viable scaffold for developing HIF-1 inhibitors, the specific substitutions on this core are paramount for achieving high potency. The intricate combination of the cyclopropyl-piperazine, the pyridine linker, and the trifluoromethoxyphenyl-oxadiazole group in BAY 87-2243 is finely tuned for optimal activity. nih.govroyalsocietypublishing.org
Emerging Research Directions and Unexplored Avenues for Bay 87 2243
Investigation in Additional Preclinical Disease Contexts Beyond Oncology and Psoriasis
While initial research has centered on cancer, the fundamental mechanisms of action of BAY 87-2243—inhibition of mitochondrial respiration and suppression of the hypoxic response—are relevant to a wider range of pathologies. nih.govnih.gov For instance, conditions characterized by inflammation and metabolic dysregulation could be promising areas for investigation. The known anti-tumor activity in non-small cell lung cancer and melanoma xenograft models provides a strong basis for extending research into other solid tumors. tocris.comnih.gov Furthermore, given its impact on cellular metabolism, exploring its effects in models of metabolic disorders, neurodegenerative diseases where mitochondrial dysfunction is a key feature, and certain cardiovascular conditions warrants consideration.
Comprehensive Analysis of Metabolic Reprogramming Beyond HIF-1 Pathway Modulation
The primary mechanism attributed to BAY 87-2243 is the inhibition of mitochondrial Complex I, which subsequently suppresses hypoxia-induced HIF-1α protein accumulation. nih.govnih.gov However, this inhibition inevitably instigates broader metabolic reprogramming within the cell. Under conditions of glucose depletion, cells become more reliant on oxidative phosphorylation for ATP generation, and in this state, BAY 87-2243 inhibits cell proliferation in the nanomolar range. nih.govnih.gov
Future research should delve deeper into these adaptive metabolic shifts. Key areas of inquiry include the impact on glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and amino acid metabolism as cells attempt to compensate for compromised mitochondrial function. Understanding these broader metabolic consequences is crucial for a complete picture of the compound's cellular effects.
Advanced Pharmacodynamic Biomarker Identification and Validation Strategies
Effective clinical development of any therapeutic agent relies on robust pharmacodynamic biomarkers. For BAY 87-2243, the inhibition of HIF-1 target genes such as CA9, ANGPTL4, and EGLN3 has been demonstrated in vivo. nih.govmedchemexpress.com While these are valuable, more advanced and less invasive biomarker strategies are needed.
One promising avenue is the use of imaging techniques. For instance, a study has already shown that [18F]FLT PET scans can detect a response to BAY 87-2243 treatment in human lung and prostate cancer xenografts. thno.org Further exploration of imaging biomarkers, as well as circulating biomarkers such as circulating tumor DNA (ctDNA) or specific metabolic signatures in the blood, could provide real-time insights into drug activity in preclinical models and, eventually, in clinical settings.
Exploration of Specific Off-Target Effects and Polypharmacology in Relevant Biological Systems
While BAY 87-2243 is described as a selective inhibitor of mitochondrial Complex I, with no effect on Complex III, a comprehensive analysis of its potential off-target effects is essential. nih.govresearchgate.net Unbiased screening approaches, such as proteomic or kinome profiling, could reveal additional binding partners and offer a more complete understanding of its polypharmacology. Identifying any off-target activities is critical for interpreting experimental results accurately and for predicting potential unforeseen effects in different biological contexts.
Application in Models of Drug Resistance and Sensitization Strategies for Existing Therapies
The hypoxic tumor microenvironment is a known driver of resistance to both chemotherapy and radiotherapy. nih.gov By targeting the HIF-1 pathway, BAY 87-2243 holds the potential to overcome this resistance. nih.govresearchgate.net Research has already suggested that combining BAY 87-2243 with BRAF inhibitors like vemurafenib (B611658) could be effective in treating BRAF-mutant melanoma. nih.gov
Future studies should systematically explore the utility of BAY 87-2243 as a sensitizing agent in various models of drug resistance. This includes investigating its efficacy in combination with a broad range of standard-of-care chemotherapeutics and targeted agents across different cancer types.
Advanced Mechanistic Studies on Mitochondrial Complex I Interaction Dynamics and Subunit Specificity
The interaction of BAY 87-2243 with mitochondrial Complex I is central to its activity. While it is known to inhibit the complex, the precise binding site and the dynamics of this interaction at the molecular level are not fully elucidated. caymanchem.com Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), could be employed to visualize the compound bound to Complex I.
Furthermore, investigating whether BAY 87-2243 exhibits any specificity for particular subunits of Complex I could provide deeper mechanistic insights. Understanding the structural basis of its inhibitory action could also inform the design of next-generation inhibitors with improved potency or altered pharmacological profiles.
Elucidation of Specific Mechanisms of Cell Death Pathways (e.g., Crosstalk between Necroptosis and Ferroptosis)
Recent studies have revealed that BAY 87-2243 can induce both necroptosis and ferroptosis in melanoma cells. selleck.co.jptocris.com This is linked to an increase in reactive oxygen species (ROS) and is dependent on mitophagy. tocris.com The interplay between different regulated cell death pathways is a rapidly evolving field of study.
A fascinating area for future research is the potential for crosstalk between necroptosis and ferroptosis, as it has been observed that resistance to one pathway can sensitize cells to the other. nih.gov Investigating how BAY 87-2243 modulates the key players in these pathways, such as MLKL in necroptosis and ACSL4 in ferroptosis, could uncover novel therapeutic strategies. nih.gov A deeper understanding of how the compound orchestrates these cell death mechanisms could be pivotal for its optimal application.
Further Characterization of Deuterated Analogs for Enhanced Preclinical Research Applications
The strategic incorporation of stable isotopes, particularly deuterium, into lead compounds represents a sophisticated approach in modern medicinal chemistry to refine and better understand pharmacokinetic and pharmacodynamic profiles. In the context of the potent mitochondrial complex I inhibitor, BAY 87-2243, the development of its deuterated analog, BAY 87-2243-d8, opens new avenues for in-depth preclinical investigation. This exploration is pivotal for elucidating metabolic pathways, enhancing analytical precision, and probing the therapeutic potential of modifying metabolic stability.
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, which nearly doubles its mass. wikipedia.org This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The increased energy required to break the C-D bond can significantly slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. wikipedia.orgmext.go.jp Consequently, deuterated compounds may exhibit altered rates of metabolism, often resulting in a longer plasma half-life and modified exposure profiles compared to their non-deuterated parent molecules. wikipedia.orgnih.gov
The synthesis of this compound, in which eight hydrogen atoms are replaced by deuterium, provides a critical tool for advanced preclinical research. usbio.netadvtechind.com These modifications are typically placed at sites on the molecule susceptible to metabolic breakdown. The primary applications and research directions for this deuterated analog fall into several key areas:
Metabolic Stability and Pharmacokinetic Studies: The primary impetus for creating a deuterated analog like this compound is to investigate the metabolic fate of the parent compound. By comparing the pharmacokinetic profiles of the deuterated and non-deuterated versions in preclinical models, researchers can identify the primary sites of metabolic oxidation. If deuteration at specific positions leads to a significantly longer half-life, it confirms that those positions are key metabolic "hotspots." This information is invaluable for designing second-generation inhibitors with potentially superior pharmacokinetic properties. researchgate.nettandfonline.com
Bioanalytical Internal Standards: In preclinical studies, accurately quantifying the concentration of a drug in biological matrices (e.g., plasma, tissue) is essential. Deuterated analogs like this compound are ideal internal standards for mass spectrometry-based bioanalysis. nih.gov Since this compound is chemically almost identical to BAY 87-2243 but has a different mass, it co-elutes during chromatography and exhibits similar ionization efficiency, allowing for highly precise and accurate quantification of the parent drug.
Probing Target Engagement and Efficacy: By altering the pharmacokinetic profile, this compound allows researchers to explore the relationship between drug exposure and biological effect. A longer half-life could lead to more sustained inhibition of mitochondrial complex I and the HIF-1 pathway. nih.govncats.io Preclinical studies using the deuterated analog can help determine if prolonged target engagement enhances anti-tumor efficacy or alters other downstream biological effects. nih.gov This can provide crucial insights into the optimal dosing regimen required to achieve a therapeutic effect.
The parent compound, BAY 87-2243, is a potent inhibitor of hypoxia-induced gene activation through its targeted action on mitochondrial complex I. nih.gov It has demonstrated anti-tumor activity in preclinical cancer models. nih.govnih.gov The development of this compound provides a sophisticated chemical probe to further dissect its mechanism and behavior in biological systems, potentially unlocking new strategies for targeting metabolic vulnerabilities in cancer. nih.gov
Data Tables
Table 1: Comparison of Physicochemical Properties
| Property | BAY 87-2243 | This compound |
|---|---|---|
| Molecular Formula | C26H26F3N7O2 | C26H18D8F3N7O2 usbio.net |
| Molecular Weight ( g/mol ) | 525.54 | 533.57 usbio.net |
| Description | Mitochondrial complex I inhibitor; inhibitor of hypoxia-inducible factor-1 (HIF-1). selleckchem.com | Deuterated analog of BAY 87-2243. usbio.net |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| BAY 87-2243 |
| This compound |
Q & A
Q. How can researchers optimize high-throughput screening workflows for this compound derivatives?
- Methodological Answer : Implement factorial design experiments to test combinatorial variables (e.g., solvent systems, catalyst loadings). Use automation tools (e.g., liquid handlers) to minimize human error. Apply machine learning (e.g., random forests) to predict compound activity and prioritize synthesis targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
